molecular formula C9H6N2S B13671389 7-Methylbenzo[d]thiazole-2-carbonitrile

7-Methylbenzo[d]thiazole-2-carbonitrile

Cat. No.: B13671389
M. Wt: 174.22 g/mol
InChI Key: BGYIOSIFIFSVRF-UHFFFAOYSA-N
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Description

7-Methylbenzo[d]thiazole-2-carbonitrile is a heterocyclic compound that features a benzothiazole core with a methyl group at the 7th position and a cyano group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary synthetic routes for 7-Methylbenzo[d]thiazole-2-carbonitrile involves a Pd-catalyzed Migita coupling reaction. This method uses a non-smelly thiol surrogate to avoid the use of malodorous thiols. The reaction is performed in the presence of a palladium catalyst and a base, such as DBU, at elevated temperatures . Another method involves the cyclization of N-arylcyanothioformamides using a catalytic system involving palladium and copper .

Industrial Production Methods

For industrial-scale production, the Pd-catalyzed Migita coupling method has been optimized to allow the reaction to be performed in a dose-controlled manner. This method has been scaled up to produce kilogram quantities of this compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-Methylbenzo[d]thiazole-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 7-Methylbenzo[d]thiazole-2-carbonitrile, particularly in its role as a monoamine oxidase inhibitor, involves the inhibition of the enzyme’s activity. The compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, which is beneficial in the treatment of neurodegenerative and psychiatric disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methylbenzo[d]thiazole-2-carbonitrile is unique due to the specific positioning of the methyl and cyano groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows it to serve as a versatile building block in synthetic chemistry and a potent inhibitor in biological systems.

Properties

Molecular Formula

C9H6N2S

Molecular Weight

174.22 g/mol

IUPAC Name

7-methyl-1,3-benzothiazole-2-carbonitrile

InChI

InChI=1S/C9H6N2S/c1-6-3-2-4-7-9(6)12-8(5-10)11-7/h2-4H,1H3

InChI Key

BGYIOSIFIFSVRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C(S2)C#N

Origin of Product

United States

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